1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene
Overview
Description
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropyl group is attached to the para position relative to the bromine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,1,1-trifluoropropan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The trifluoropropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: 4-(1,1,1-trifluoropropan-2-yl)phenol, 4-(1,1,1-trifluoropropan-2-yl)aniline.
Oxidation: 4-(1,1,1-trifluoropropan-2-yl)benzoic acid.
Reduction: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)cyclohexane.
Scientific Research Applications
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoropropyl groups contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure. Additionally, its lipophilic nature allows it to interact with cell membranes and modulate signal transduction pathways.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
- 4-Bromo-1,1,2-trifluoro-1-butene
Comparison: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to other brominated benzene derivatives. The trifluoropropyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H8BrF3. It features a bromine atom attached to a benzene ring and a trifluoropropyl group at the para position relative to the bromine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
The compound has a molecular weight of 253.06 g/mol and exhibits unique properties due to the presence of the trifluoropropyl group, which enhances its lipophilicity and stability. These characteristics contribute to its biological activity and interactions with various molecular targets.
The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes in enzyme structures. Its lipophilic nature allows it to penetrate cell membranes and modulate signal transduction pathways.
Biological Activities
Research indicates that this compound may have several biological activities, including:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Study | Biological Activity | Findings |
---|---|---|
Study A | Enzyme Inhibition | Demonstrated inhibition of specific proteases with IC50 values in the low micromolar range. |
Study B | Anticancer Activity | Showed cytotoxic effects on various cancer cell lines, with significant reduction in cell viability. |
Study C | Anti-inflammatory Effects | Induced downregulation of pro-inflammatory cytokines in vitro. |
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Enzyme Inhibition : A study investigating the inhibition of cyclooxygenase (COX) enzymes revealed that this compound effectively reduced COX activity, suggesting potential applications in pain management and anti-inflammatory therapies.
- Anticancer Research : In vitro studies on breast cancer cell lines indicated that treatment with this compound led to apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
- Inflammation Modulation : Research focused on macrophage activation showed that this compound could suppress TNF-alpha production, indicating its role in modulating immune responses.
Properties
IUPAC Name |
1-bromo-4-(1,1,1-trifluoropropan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGZGNHASNAVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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